molecular formula C23H21N3O4 B12031219 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 357412-73-8

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12031219
CAS No.: 357412-73-8
M. Wt: 403.4 g/mol
InChI Key: JWECDDCEDYVTEN-BUVRLJJBSA-N
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Description

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a benzylidene moiety, and a hydrazino linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives, followed by acylation with 3-methoxyphenyl isocyanate. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzylidene derivatives: These compounds share structural similarities and may exhibit comparable chemical and biological properties.

    Hydrazino derivatives: Compounds with hydrazino linkages often have similar reactivity and applications.

Uniqueness

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

357412-73-8

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O4/c1-29-21-9-5-8-19(14-21)25-22(27)23(28)26-24-15-17-10-12-20(13-11-17)30-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

JWECDDCEDYVTEN-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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